3beta-Amino-3-deoxydigitoxigenin
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Overview
Description
3beta-Amino-3-deoxydigitoxigenin is a semisynthetic derivative of digitoxigenin, a cardiac glycoside. This compound has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Amino-3-deoxydigitoxigenin typically involves the modification of digitoxigeninThis process often involves the use of protective groups and specific reagents to ensure the selective introduction of the amino group .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability and efficiency. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3beta-Amino-3-deoxydigitoxigenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be used to alter specific functional groups, such as carbonyl groups.
Substitution: The amino group at the 3beta position can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Scientific Research Applications
3beta-Amino-3-deoxydigitoxigenin has shown promise in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound has been studied for its effects on cellular processes and signaling pathways.
Medicine: Research has highlighted its potential as an antiviral agent, particularly against herpes simplex virus types 1 and 2 Additionally, it has shown cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 3beta-Amino-3-deoxydigitoxigenin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of herpes simplex virus by interfering with the expression of viral proteins essential for replication . Additionally, its cytotoxic effects are linked to the inhibition of Na+/K±ATPase, a crucial enzyme in cellular ion regulation .
Comparison with Similar Compounds
Digitoxigenin: The parent compound from which 3beta-Amino-3-deoxydigitoxigenin is derived.
3beta-(Hydroxyacetyl)amino-3-deoxydigitoxigenin: Another derivative with similar antiviral properties.
3beta-Azido-3-deoxydigitoxigenin: A compound with notable cytotoxic and antiviral activities.
Uniqueness: this compound stands out due to its specific modifications, which enhance its antiviral and cytotoxic properties compared to its parent compound and other derivatives. Its ability to inhibit viral replication and exhibit selective cytotoxicity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C31H42N2O9 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35) |
InChI Key |
AVQGRLJRQILBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O |
Origin of Product |
United States |
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